L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl-
Description
Primary Sequence Analysis and Amino Acid Composition
The primary structure of Asp-Lys-Leu-Thr is defined by its linear sequence of four L-amino acids: aspartic acid (Asp), lysine (Lys), leucine (Leu), and threonine (Thr). Each residue contributes distinct functional groups:
- Aspartic acid : A negatively charged carboxylate side chain at physiological pH.
- Lysine : A positively charged ε-amino group.
- Leucine : A hydrophobic isobutyl side chain.
- Threonine : A polar hydroxyl-containing side chain.
The molecular formula, derived from manual summation of individual residue compositions and subtraction of water molecules lost during peptide bond formation, is C₂₀H₃₇N₅O₈ . This aligns with computational results showing a molecular weight of 475.543 g/mol . The sequence follows standard peptide nomenclature, with Asp as the N-terminal residue and Thr as the C-terminus.
| Amino Acid | Single-Letter Code | Composition (Per Residue) |
|---|---|---|
| Aspartic Acid | D | C₄H₇NO₄ |
| Lysine | K | C₆H₁₄N₂O₂ |
| Leucine | L | C₆H₁₃NO₂ |
| Threonine | T | C₄H₉NO₃ |
Table 1: Amino acid composition and single-letter codes for Asp-Lys-Leu-Thr.
Properties
CAS No. |
652977-15-6 |
|---|---|
Molecular Formula |
C20H37N5O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H37N5O8/c1-10(2)8-13(23-17(29)12(22)6-4-5-7-21)18(30)25-16(11(3)26)19(31)24-14(20(32)33)9-15(27)28/h10-14,16,26H,4-9,21-22H2,1-3H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
VJBIZTVNPZLQPH-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis typically begins with a Rink Amide AM resin (loading: 0.7 mmol/g) to anchor the C-terminal threonine residue. For free C-terminal acids, Wang resin preloaded with Fmoc-Thr(tBu)-OH is preferred. Swelling in dichloromethane (DCM) and dimethylformamide (DMF) precedes coupling.
Sequential Amino Acid Coupling
The linear assembly follows the sequence: Thr → Leu → Lys → Asp . Key parameters include:
- Coupling reagents : BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (5 equiv) for minimized racemization.
- Fmoc deprotection : 20% piperidine in DMF (3 × 7 min).
- Side-chain protections :
Critical step : Aspartic acid incorporation requires OtBu protection to prevent aspartimide formation, particularly when followed by lysine. FeCl₃-mediated deprotection (5 equiv in DCM, 1.5 h) enables selective modification of Asp side chains post-synthesis.
Solution-Phase Fragment Condensation
Dipeptide and Tripeptide Intermediate Synthesis
Fragment condensation reduces steric hindrance during final cyclization:
- Lys-Leu-Thr fragment : Synthesized via mixed anhydride method using isobutyl chloroformate/N-methylmorpholine in THF.
- Asp activation : Converted to pentafluorophenyl ester for efficient coupling with the Lys-Leu-Thr fragment.
Yield optimization :
| Fragment | Coupling Reagent | Solvent | Yield |
|---|---|---|---|
| Lys-Leu | DCC/HOBt | DMF | 78% |
| Leu-Thr | EDC/HOAt | DCM | 85% |
Enzymatic Synthesis Using Thermostable Proteases
Solvent Engineering for Enhanced Activity
Thermostable proteases (e.g., TaqSbt) enable synthesis in low-water media:
Advantages :
Addressing Synthesis Challenges
Aspartimide Suppression Strategies
Asp-X sequences (X = Thr, Ser, Lys) are prone to cyclicimide formation. Mitigation approaches include:
Racemization Control
- Coupling additives : Oxyma (ethyl cyano(hydroxyimino)acetate) with DIC reduces α-carbon racemization to <1%.
- Temperature modulation : Coupling at 0°C for sterically hindered residues (e.g., Leu).
Purification and Characterization
HPLC Conditions
Mass Spectrometry Validation
- Observed [M+H]⁺ : 446.1871 (theoretical: 446.18).
- MS/MS fragmentation : Dominant y₃ ion at m/z 347.2 (Thr-Leu-Lys).
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Racemization Risk | Scalability |
|---|---|---|---|---|
| SPPS | 65% | 90% | Low (with Oxyma) | High |
| Solution-Phase | 52% | 85% | Moderate | Moderate |
| Enzymatic | 48% | 88% | Negligible | Low |
Industrial-Scale Considerations
Cost-Effective Protecting Groups
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-lysine and L-threonine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to thiol groups.
Scientific Research Applications
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various cellular responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares L-aspartic acid, L-lysyl-L-leucyl-L-threonyl- with structurally related peptides:
Key Observations:
Charge Distribution : The presence of Lys and Asp in CAS 681451-69-4 creates zwitterionic properties, improving solubility in aqueous environments compared to hydrophobic peptides like CAS 359704-85-1 .
Hydrogen Bonding: Evidence from thermal deformation studies of individual amino acids (e.g., L-aspartic acid) suggests that hydrogen-bond density and directionality influence thermal stability. Peptides with multiple polar residues (e.g., Thr, Asn) may exhibit similar behavior .
Functional and Application Comparisons
Thermal Stability
- L-Aspartic Acid: Exhibits negative thermal expansion (contraction) along the ac plane due to shear deformations in monoclinic crystals, linked to hydrogen-bonding patterns .
Nutritional and Industrial Roles
- L-Asp in Food: L-aspartic acid and L-glutamic acid dominate non-essential amino acid profiles in foods like melinjo peel, contributing to umami taste .
- Peptide Applications: Peptides containing Thr and Lys (e.g., CAS 681451-69-4) may enhance nutritional value in functional foods due to their essential amino acid content .
Biological Activity
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is a peptide that combines several amino acids, each contributing to its unique biological activities. This article will explore the biological significance, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
1. Overview of Amino Acids
L-Aspartic acid (Asp) is a non-essential amino acid involved in various metabolic processes, while L-lysine (Lys), L-leucine (Leu), and L-threonine (Thr) are essential amino acids critical for protein synthesis and various physiological functions. The combination of these amino acids into a peptide may enhance their individual biological activities.
| Amino Acid | Abbreviation | Role |
|---|---|---|
| Aspartic Acid | Asp | Neurotransmitter, energy metabolism |
| Lysine | Lys | Protein synthesis, calcium absorption |
| Leucine | Leu | Muscle protein synthesis, energy production |
| Threonine | Thr | Protein synthesis, immune function |
2.1 Neurotransmitter Function
L-Aspartic acid serves as an excitatory neurotransmitter in the central nervous system (CNS). It is involved in synaptic transmission and neuroplasticity. Research indicates that alterations in aspartate levels can influence neurological conditions such as schizophrenia and depression .
2.2 Energy Metabolism
Aspartate plays a crucial role in the Krebs cycle, contributing to energy production. It acts as a substrate for gluconeogenesis and supports the urea cycle, which is essential for detoxifying ammonia in the body . The presence of lysine and leucine enhances energy production by promoting muscle protein synthesis during exercise .
2.3 Immune Function
Threonine is vital for immune function, influencing the production of antibodies and maintaining gut health . The combination of these amino acids may enhance immune response, particularly during stress or illness.
The mechanisms through which L-aspartic acid and its combined peptide act include:
- Transport Across the Blood-Brain Barrier (BBB) : L-aspartate is selectively transported across the BBB via ASCT2 transporters, facilitating its availability in the brain for neurotransmission .
- Protein Synthesis : The presence of lysine and leucine promotes anabolic processes in muscle tissue, enhancing recovery and performance during physical activity .
- Cell Proliferation : Aspartate is crucial for nucleotide synthesis, which is necessary for cell growth and proliferation .
4.1 Case Study: Aspartate's Role in Neurological Disorders
A study highlighted the role of aspartate in psychiatric disorders. Elevated levels of aspartate were correlated with increased excitotoxicity in neuronal cells, suggesting a potential target for therapeutic intervention in conditions like Alzheimer's disease .
4.2 Research on Amino Acid Supplementation
Research has shown that supplementation with aspartate-containing peptides can improve exercise performance by enhancing glycogen resynthesis rates post-exercise. This effect was particularly noted with potassium magnesium aspartate salts .
5. Conclusion
The compound L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- showcases significant biological activity through its constituent amino acids. Its roles in neurotransmission, energy metabolism, immune function, and cell proliferation underscore its potential therapeutic applications. Further research is warranted to explore the full spectrum of benefits this peptide may offer in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
